N-[(5E)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S2/c19-11-7-5-10(6-8-11)16(24)22-23-17(25)14(27-18(23)26)9-15-20-12-3-1-2-4-13(12)21-15/h1-9,25H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGPBYRCKDPPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl)O)N=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole moiety, followed by the formation of the thiazolidine ring, and finally the coupling with the benzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for each step. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-[(5E)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by caspase activation assays and morphological changes observed under microscopy.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies utilizing the disc diffusion method have reported inhibition zones indicating effective antibacterial action. Molecular docking studies suggest that the compound binds effectively to bacterial enzymes, disrupting their function and leading to cell death.
Case Studies
A series of case studies have highlighted the efficacy of this compound:
- Breast Cancer Study : In a study involving MCF7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses revealed an increase in early and late apoptotic cells after treatment.
- Antibacterial Evaluation : A study assessing the antibacterial properties against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(5E)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzodiazole and thiazolidine moieties may interact with enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions can influence its binding affinity and specificity.
Comparison with Similar Compounds
Core Modifications
- N-[2-(Substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides (e.g., compounds 4a–g in ): These analogues share the thiazolidinone core but lack the benzodiazolyl group. Instead, they feature substituted phenyl rings and a methyl group at position 3. For example, compound 4c (N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide) demonstrated 100% inhibition of Dalton’s lymphoma ascites (DLA) cells at 100 µg/mL, comparable to doxorubicin .
- 4-[(5E)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide (): This derivative includes a morpholino-butylamide chain instead of 4-chlorobenzamide. The morpholino group improves solubility, while the 4-methylphenyl substituent may alter steric interactions with target enzymes .
Functional Group Variations
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide ():
The Z-configuration of the exocyclic double bond and the 3-methoxy-4-propoxyphenyl group may influence binding kinetics. This compound’s antiproliferative activity remains unquantified in the evidence but is structurally relevant for comparing stereoelectronic effects .
Pharmacological Activity Comparison
Anticancer Activity
Antihyperglycemic Activity
- Thiazolidinones with naphthyl substituents () showed significant blood glucose reduction in alloxan-induced diabetic models. The target compound’s 4-chlorobenzamide group may confer similar PPAR-γ agonism but with altered pharmacokinetics due to the benzodiazolyl moiety .
Physicochemical Properties
- Lipophilicity: The 4-chlorobenzamide group in the target compound increases logP compared to morpholino derivatives () but reduces it relative to dichlorophenyl analogues ().
- Solubility: Morpholino and hydroxybenzoic acid derivatives () exhibit enhanced aqueous solubility due to polar functional groups, whereas the target compound’s benzodiazolyl group may limit solubility .
Biological Activity
N-[(5E)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide is a complex organic compound that belongs to the class of thiazolidinones. This class is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazolidinone core with a benzodiazole moiety, contributing to its biological activity. The molecular formula is , and it has a molecular weight of approximately 364.84 g/mol.
Key Structural Features:
| Feature | Description |
|---|---|
| Thiazolidinone Ring | Central to biological activity |
| Benzodiazole Moiety | Enhances interaction with biological targets |
| Chlorobenzamide Group | Potentially increases lipophilicity and bioactivity |
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including the target compound. The compound exhibits significant antibacterial and antifungal activities against various pathogens.
Case Study:
A study evaluated a series of thiazolidinone derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds similar to this compound showed Minimum Inhibitory Concentration (MIC) values ranging from 10.7 to 21.4 μmol/mL against bacterial strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has also highlighted the potential anticancer properties of thiazolidinone derivatives. The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways.
Research Findings:
In vitro studies demonstrated that compounds with similar structures inhibited cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation: It can bind to receptors involved in inflammatory responses or cancer signaling pathways.
- Oxidative Stress Induction: The compound may induce oxidative stress in target cells, leading to cell death.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other thiazolidinone derivatives:
| Compound Name | Antimicrobial Activity (MIC μmol/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|
| N-(2-substituted phenyl)thiazolidinone | 10.7 - 21.4 | 15 - 25 |
| N-(benzothiazole)thiazolidinone | 12 - 30 | 20 - 30 |
| N-[benzodiazole]thiazolidinone | 8 - 18 | 10 - 20 |
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for improved yield and purity?
- Methodological Answer : The synthesis involves condensation of a benzodiazolyl aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with chloroacetic acid under basic conditions . Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent : Use ethanol or DMF for solubility and reaction homogeneity.
- Catalysts : Triethylamine (TEA) enhances cyclization efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials.
Q. What analytical techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the Z/E configuration of the benzylidene group and thiazolidinone ring protons .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 487.5) .
- IR Spectroscopy : Stretching bands at 1680–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C=S) confirm functional groups .
Q. How can researchers evaluate the compound’s biological activity in preliminary screens?
- Methodological Answer :
- Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Test inhibition of COX-2 or α-glucosidase via fluorometric assays .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in oxidation and substitution reactions?
- Methodological Answer :
- Oxidation : The thioxo group (C=S) is oxidized to sulfone (C-SO2) using H2O2 in acetic acid, monitored by TLC .
- Electrophilic Substitution : The chlorobenzamide moiety directs nitration (HNO3/H2SO4) to the para position, confirmed by X-ray crystallography .
- Kinetic Studies : UV-Vis spectroscopy tracks reaction progress under varying pH and temperature .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Dynamic NMR : Variable-temperature NMR (e.g., 25–60°C) identifies rotational barriers in the benzylidene group .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict proton environments and compare with experimental shifts .
- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., thione vs. thiol) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the thiazolidinone core .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to optimize bioactivity .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across similar analogs?
- Methodological Answer :
- SAR Studies : Compare substituent effects (e.g., 4-Cl vs. 4-OCH3 on benzamide) using dose-response curves .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., IC50 < 10 µM correlates with electron-withdrawing groups) .
- Crystallographic Overlays : Superimpose structures (e.g., Pymol) to identify steric clashes or conformational flexibility .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
